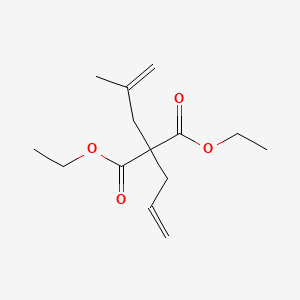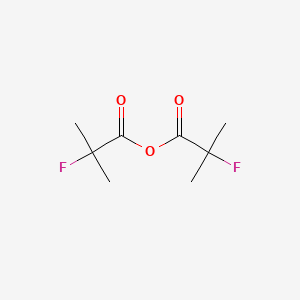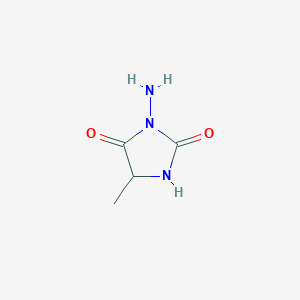
Diethyl2-allyl-2-(2-methylallyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-allyl-2-(2-methylallyl)malonate is an organic compound with the molecular formula C14H22O4 It is a diester of malonic acid, featuring two ester groups and two distinct allyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-allyl-2-(2-methylallyl)malonate typically involves a multi-step process:
-
Alkylation of Malonic Ester: : The initial step involves the alkylation of diethyl malonate with allyl bromide in the presence of a strong base such as sodium ethoxide. This reaction introduces the first allyl group.
CH2(COOEt)2+CH2=CHCH2Br→CH2(COOEt)2CH2CH=CH2
-
Second Alkylation: : The second step involves the alkylation of the intermediate product with 2-methylallyl bromide under similar conditions to introduce the second allyl group.
CH2(COOEt)2CH2CH=CH2+CH2=C(CH3)CH2Br→CH2(COOEt)2CH2CH=CH2CH2C(CH3)=CH2
Industrial Production Methods
In an industrial setting, the synthesis of Diethyl 2-allyl-2-(2-methylallyl)malonate can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-allyl-2-(2-methylallyl)malonate undergoes various types of chemical reactions, including:
-
Oxidation: : The allyl groups can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
-
Reduction: : The compound can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C).
-
Substitution: : The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Sodium ethoxide, alkyl halides
Major Products Formed
Epoxides: Formed from the oxidation of allyl groups.
Diols: Formed from the oxidation of allyl groups.
Saturated Derivatives: Formed from the reduction of allyl groups.
Substituted Esters: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, Diethyl 2-allyl-2-(2-methylallyl)malonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation. It serves as a model substrate for understanding the mechanisms of these biochemical processes.
Medicine
Diethyl 2-allyl-2-(2-methylallyl)malonate has potential applications in medicinal chemistry, particularly in the design of prodrugs. Its ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diethyl 2-allyl-2-(2-methylallyl)malonate involves its reactivity towards various chemical reagents. The allyl groups can participate in electrophilic addition reactions, while the ester groups can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which stabilize the transition states and intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Lacks the allyl groups, making it less reactive in certain types of reactions.
Diethyl 2-allylmalonate: Contains only one allyl group, offering different reactivity and applications.
Diethyl 2-(2-methylallyl)malonate: Contains only one 2-methylallyl group, providing unique reactivity compared to the di-allyl derivative.
Uniqueness
Diethyl 2-allyl-2-(2-methylallyl)malonate is unique due to the presence of both allyl and 2-methylallyl groups. This dual functionality allows for a broader range of chemical transformations and applications, making it a versatile compound in synthetic organic chemistry.
Propiedades
Número CAS |
5309-50-2 |
|---|---|
Fórmula molecular |
C14H22O4 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
diethyl 2-(2-methylprop-2-enyl)-2-prop-2-enylpropanedioate |
InChI |
InChI=1S/C14H22O4/c1-6-9-14(10-11(4)5,12(15)17-7-2)13(16)18-8-3/h6H,1,4,7-10H2,2-3,5H3 |
Clave InChI |
SBCXXCUHJQSEFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=C)(CC(=C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12087814.png)


![1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B12087839.png)
![ethyl[(1-methyl-1H-indol-7-yl)methyl]amine](/img/structure/B12087842.png)




![1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one](/img/structure/B12087871.png)
![3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B12087875.png)



